2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide
CAS No.:
Cat. No.: VC17840004
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClN2OS |
|---|---|
| Molecular Weight | 246.76 g/mol |
| IUPAC Name | 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide |
| Standard InChI | InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | RSAGOSYIIJQOST-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide (IUPAC name: 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide) consists of a four-carbon butanamide chain with an amino group at the second carbon and a 5-chloro-substituted thiophene ring attached via an ethyl group to the amide nitrogen. The presence of the chlorothiophene moiety introduces aromaticity and electron-withdrawing characteristics, which may influence its reactivity and interactions with biological targets.
Synthetic Routes and Optimization
Chlorination and Cyclization Strategies
A key patent (CN101684078A) outlines a method for synthesizing 2-aminobutanamide derivatives using bis(trichloromethyl)carbonate (BTC) as a chlorinating agent . While this patent focuses on 2-aminobutanamide hydrochloride, its methodology provides a template for synthesizing the target compound. The process involves:
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Chlorination: Reacting 2-aminobutyric acid with BTC in an organic solvent (e.g., dichloromethane) at −5–110°C to form 4-ethyl-2,5-oxazolidinedione.
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Ammoniation: Treating the intermediate with ammonia gas in methanol or ethanol to open the oxazolidinedione ring.
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Acidification: Adding hydrochloric acid to precipitate the final product .
For 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide, the synthesis would require modifying the starting material to incorporate the 5-chlorothiophen-2-yl ethyl group. This could involve:
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Step 1: Condensation of 2-aminobutyric acid with 1-(5-chlorothiophen-2-yl)ethylamine using a coupling agent like EDC/HOBt.
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Step 2: Purification via recrystallization or column chromatography.
Table 2: Comparative Synthesis Metrics
| Parameter | BTC Method (Analog) | Proposed Method (Target) |
|---|---|---|
| Yield | 87.4% | ~70–80% (estimated) |
| Reaction Temperature | −5–110°C | 25–50°C |
| Key Reagent | BTC | EDC/HOBt |
| Solvent | Dichloromethane | DMF or THF |
Biological Activity and Mechanistic Insights
Antimicrobial Applications
Thiophene derivatives are known for antimicrobial properties due to their ability to disrupt bacterial cell membranes or enzyme systems. The chlorine atom in the thiophene ring could amplify this effect by increasing electrophilicity and membrane permeability.
Analytical Characterization
Spectroscopic Profiling
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NMR (¹H and ¹³C): Expected signals include a triplet for the ethyl group (δ 1.2–1.4 ppm), a singlet for the amide proton (δ 6.8–7.2 ppm), and aromatic protons from the thiophene ring (δ 7.0–7.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 247.76 (M+H⁺) would confirm the molecular weight.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with kinase targets (e.g., EGFR, VEGFR) using molecular docking and in vitro assays.
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ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.
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Synthetic Scalability: Optimize reaction conditions for industrial-scale production.
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